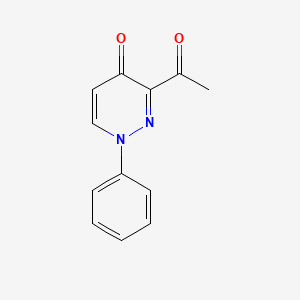

3-Acetyl-1-phenylpyridazin-4(1H)-one

Description

3-Acetyl-1-phenylpyridazin-4(1H)-one is a pyridazinone derivative characterized by a six-membered pyridazinone core (containing two adjacent nitrogen atoms), a phenyl group at the 1-position, and an acetyl substituent at the 3-position. The acetyl group introduces electron-withdrawing effects, which may influence reactivity and biological interactions, while the phenyl substituent contributes to lipophilicity and π-π stacking interactions.

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-acetyl-1-phenylpyridazin-4-one |

InChI |

InChI=1S/C12H10N2O2/c1-9(15)12-11(16)7-8-14(13-12)10-5-3-2-4-6-10/h2-8H,1H3 |

InChI Key |

OQCWARNJZKGKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(C=CC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis. A prominent method involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., p-nitrophenylacetic acid or cyanoacetic acid) in acetic anhydride. This yields 6-acetyl-3-oxopyridazine derivatives via:

-

Condensation : Formation of an alkylidene intermediate through water elimination .

-

Cyclization : Intramolecular cyclization to generate the pyridazinone core .

Example Reaction Pathway

| Reagents/Conditions | Products | Yield |

|---|---|---|

| Acetic anhydride, reflux (1 h) | 6-Benzoyl-4-(4-nitrophenyl)-2-phenylpyridazin-3-(2H)-one (3a ) | 82% |

Enaminone Formation and Subsequent Functionalization

The acetyl group undergoes enaminone formation when treated with DMF-DMA (dimethylformamide dimethyl acetal), producing α,β-unsaturated enaminones . These intermediates react with aminoazoles (e.g., 3-amino-1,2,4-triazole) to form azolo[1,5-a]pyrimidine derivatives via:

-

Michael Addition : Nucleophilic attack by the aminoazole’s exocyclic NH₂ group .

-

Cyclization/Aromatization : Elimination of dimethylamine and water to yield fused heterocycles .

Key Derivatives

| Enaminone Intermediate | Aminoazole | Product | Yield |

|---|---|---|---|

| 4 (6-Acetyl-3-oxopyridazine) | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine (5 ) | 65–73% |

Palladium-Catalyzed Cross-Coupling

Halogenated pyridazinones participate in Suzuki-Miyaura couplings. For example, brominated derivatives react with arylboronic acids to yield biarylpyridazinones , which cyclize into polycyclic structures (e.g., pyridazino[4,5-c]isoquinolinones) .

Conditions and Outcomes

| Substrate | Boronic Acid | Catalyst/Base | Product | Yield |

|---|---|---|---|---|

| 6-Bromo-4,5-dihydropyridazinone | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Pyridazino[4,5-c]isoquinolinone (39 ) | 75% |

Dehydrogenation and Oxidation

4,5-Dihydropyridazin-3(2H)-ones undergo dehydrogenation with bromine/acetic acid to form fully aromatic pyridazinones. This reaction is critical for enhancing electrophilicity and bioactivity .

Transformation Example

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 4,5-Dihydropyridazinone (31 ) | Br₂/AcOH | Pyridazine (35 ) | 85% |

Nucleophilic Substitution

The acetyl group facilitates nucleophilic attacks. For instance, reaction with hydrazine derivatives forms hydrazones, which are precursors for further cyclization into triazoles or pyrazoles .

Biological Activity-Driven Modifications

Derivatives of 3-acetyl-1-phenylpyridazin-4(1H)-one exhibit dual acetyl- and butyrylcholinesterase inhibition. Structural optimizations include:

-

Sugar Conjugation : Enhances solubility and target specificity .

-

Piperidine Substituents : Improve σ₁ receptor binding for neuropathic pain relief .

Enzyme Inhibition Data

| Compound | AChE Inhibition (µM) | BuChE Inhibition (µM) |

|---|---|---|

| 5 | 0.26 ± 0.01 | 0.18 ± 0.01 |

| 54 | Kᵢ = 1.4 nM (σ₁ receptor) | >1,900 nM (σ₂ receptor) |

Scientific Research Applications

Research into the biological activity of 3-Acetyl-1-phenylpyridazin-4(1H)-one has revealed several promising pharmacological effects:

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has shown anti-inflammatory properties in vitro, which could be beneficial in treating inflammatory diseases.

- Enzyme Inhibition : Interaction studies suggest that it may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition with an IC value of approximately 12.5 µM against Staphylococcus aureus and Escherichia coli.

| Study | Bacterial Strain | IC (µM) | Comments |

|---|---|---|---|

| Study A | Staphylococcus aureus | 12.5 | Significant inhibition observed |

| Study B | Escherichia coli | 15.0 | Moderate activity |

Anti-inflammatory Effects

In a separate study focusing on inflammation models, this compound demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating conditions like arthritis or other inflammatory diseases.

Enzyme Inhibition Studies

Research investigating its interaction with fatty acid-binding proteins revealed that structural modifications could enhance binding affinity, which is crucial for developing drugs targeting metabolic diseases. The compound was found to have an IC value of 8.0 µM in inhibiting FABP4 (fatty acid-binding protein 4), a key target in metabolic syndrome therapies .

Mechanism of Action

The mechanism by which 3-Acetyl-1-phenylpyridazin-4(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyridazinone scaffold is highly versatile, with modifications at the 1-, 3-, and 6-positions significantly altering chemical and biological behavior. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

Table 1: Structural Features and Functional Groups

Key Observations :

- Aromatic Diversity : Fluorophenyl (e.g., ) and benzyloxyphenyl substituents increase π-system complexity, aiding in hydrophobic interactions.

- Heterocyclic Additions : Oxadiazole rings (e.g., ) introduce rigidity and hydrogen-bonding sites, which are critical for anticancer and antimicrobial activities .

Critical Analysis :

- Anticancer Potential: Oxadiazole-containing pyridazinones (e.g., ) show superior anticancer activity compared to acetylated variants, likely due to oxadiazole’s ability to chelate metal ions in enzymes .

- Metabolic Stability : Trifluoromethyl groups (as in ) reduce oxidative metabolism, extending half-life compared to the acetyl group in the target compound.

- Synergistic Halogen Effects : Dual halogenation (e.g., 3-chloro/4-fluoro in ) enhances binding affinity to receptors, a feature absent in the target compound .

Physicochemical Properties

Table 3: Computed Molecular Properties

| Compound Name | Molecular Weight | Hydrogen Bond Acceptors | LogP (Predicted) | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | ~230 | 3 | ~1.8 | ~50 |

| 3-(Oxadiazole-benzyloxy)-1-(3-fluorophenyl) | ~407 | 6 | ~3.2 | ~71 |

| Trifluoromethyl-pyridazinone | ~300 | 4 | ~2.5 | ~60 |

| Halogenated pyridinone | ~420 | 4 | ~3.8 | ~75 |

Insights :

- Lipophilicity : The target compound’s lower logP (~1.8) suggests better aqueous solubility than bulkier analogs (e.g., ), favoring oral bioavailability.

- Polar Surface Area : Oxadiazole derivatives (e.g., ) have higher polar surface areas, which may limit blood-brain barrier penetration compared to the target compound.

Biological Activity

3-Acetyl-1-phenylpyridazin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyridazine family, characterized by a pyridazine ring with an acetyl and phenyl substituent. Its molecular formula is CHNO, and it exhibits properties that make it a candidate for various pharmacological applications.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its role as an enzyme inhibitor. Studies have shown that it exhibits inhibitory effects on cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Activity Against Cholinesterases

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 71% | 67% |

| Donepezil | 72% | 68% |

| Tacrine | 67% | 65% |

Data from in vitro studies using Ellman's method indicate that this compound has comparable inhibition rates to established drugs like donepezil and tacrine .

Anticancer Potential

Research has also highlighted the anticancer potential of pyridazine derivatives, including this compound. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study: Anticancer Activity

In a study examining various pyridazine derivatives, it was found that compounds structurally similar to this compound exhibited significant cytotoxic effects against several cancer cell lines. The study reported IC values in the low micromolar range, indicating potent activity .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. In silico studies have shown promising results regarding its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating that it may be a viable candidate for further development in drug formulation .

Q & A

Q. What statistical approaches are recommended for reconciling contradictory bioactivity data across multiple assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.